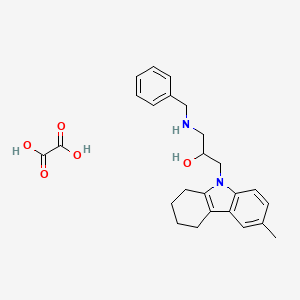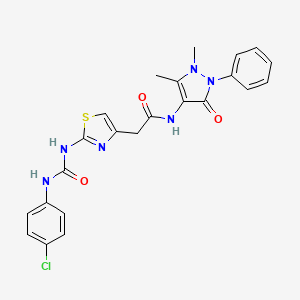
1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multipotent Chaperone Properties
1-(benzylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate and its derivatives exhibit multipotent chaperone properties. A study by Yamashita et al. (2020) found that a similar compound, 1-(2,6-difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol, demonstrated strong anti-prion, anti-colon cancer, and anti-influenza virus activities, without significant toxicity (Yamashita et al., 2020).
Synthesis and Biological Activity
The synthesis of related carbazole derivatives and their biological activities have been explored. Oleshchuk et al. (2019) synthesized derivatives involving 4-(pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid, showing analgesic and antibacterial activity (Oleshchuk et al., 2019).
Structural Analysis
Structural analysis of similar carbazole derivatives has been conducted to understand their chemical properties. Warad et al. (2018) analyzed 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol using various techniques like FT-IR and NMR, providing insights into the molecular structure and potential applications (Warad et al., 2018).
Catalytic Alkylation Studies
Catalytic alkylation processes involving carbazole derivatives have been studied to understand their reactivity and potential applications in synthesis. Sokolov et al. (2016) investigated the alkylation of cycloalkaneindoles and tetrahydro-γ-carboline with 9-oxiranylmethylcarbazole, leading to the formation of complex molecules (Sokolov et al., 2016).
Antifungal Activities
The antifungal potential of benzylamino-carbazole derivatives has been explored. Tang et al. (2013) synthesized 1-(benzylamino)-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols compounds and evaluated their antifungal activities, finding significant efficacy against Candida albicans and Candida krusei (Tang et al., 2013).
Glass-forming Properties
The glass-forming properties of carbazole derivatives have been investigated for their potential in polymer synthesis. Andrikaityte et al. (2012) synthesized glass-forming 1,3-bis(carbazol-9-yl)propan-2-ol based monomers, examining their photophysical and thermal properties, which is crucial for material science applications (Andrikaityte et al., 2012).
Oxidative Photochemical Cyclization
The oxidative photochemical cyclization of carbazole derivatives has been a topic of interest in organic synthesis. Li et al. (2015) explored this process to synthesize benzo[a]carbazoles, demonstrating the potential of these compounds in the development of novel organic materials (Li et al., 2015).
Antimicrobial Agents Design
The design and synthesis of carbazole derivatives as potential antimicrobial agents have been pursued. Telehoiu et al. (2020) combined carbazole and 1,3,4-oxadiazole scaffolds to create novel antimicrobial agents, showcasing their potential in combating microbial infections (Telehoiu et al., 2020).
Propriétés
IUPAC Name |
1-(benzylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O.C2H2O4/c1-17-11-12-23-21(13-17)20-9-5-6-10-22(20)25(23)16-19(26)15-24-14-18-7-3-2-4-8-18;3-1(4)2(5)6/h2-4,7-8,11-13,19,24,26H,5-6,9-10,14-16H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDGFGQKJHICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNCC4=CC=CC=C4)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480337.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)
![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)


![N-(4-methoxyphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480352.png)




![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)
